

Dehydrocyclopeptide CAS number 31965-37-4 properties

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Compound of Interest

Compound Name: **Dehydrocyclopeptide**

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Dehydrocyclopeptide: A Technical Guide

CAS Number: 31965-37-4

This technical guide provides an in-depth overview of **Dehydrocyclopeptide**, a benzodiazepine alkaloid intermediate, for researchers, scientists, and drug development professionals. It covers its physicochemical properties, biological activity, and relevant experimental protocols, presenting data in a structured and accessible format.

Physicochemical Properties

Dehydrocyclopeptide, with the systematic name (3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione, is a metabolite produced by several species of *Penicillium*, including *P. cyclopium* and *P. aurantiogriseum*^[1]. It serves as a key intermediate in the biosynthesis of other benzodiazepine alkaloids, such as cyclopeptin and viridicatin^[2].

Table 1: Physicochemical Properties of **Dehydrocyclopeptide**

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₁₄ N ₂ O ₂	[3]
Molecular Weight	278.3 g/mol	[3]
Appearance	Solid	[3]
Melting Point	246-247.5 °C	
Solubility	Soluble in DMSO, Ethanol, Methanol, DMF	
Purity	≥99% (commercially available)	

Table 2: Spectroscopic Data of **Dehydrocyclopeptine**

Technique	Data	Source(s)
¹ H NMR	Specific assignments have been reported but are not publicly available in detail.	
¹³ C NMR	Specific assignments have been reported but are not publicly available in detail.	
Mass Spectrometry	Predicted collision cross section values are available.	
Infrared (IR)	Characteristic absorptions for C=O (amide), C=C (aromatic), and C-H bonds are expected.	
UV-Visible	Absorption maxima are expected due to the conjugated π -system.	

Biological Activity and Pharmacology

Dehydrocyclopeptine has demonstrated noteworthy biological activity as an inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.

Table 3: Pharmacological Data of **Dehydrocyclopeptine**

Parameter	Value	Target/Assay	Source(s)
IC ₅₀	0.36–0.89 μM	SARS-CoV-2 Mpro in vitro	

Mechanism of Action: SARS-CoV-2 Mpro Inhibition

The main protease (Mpro) of SARS-CoV-2 is a cysteine protease that cleaves the viral polyproteins into functional proteins required for viral replication. Inhibitors of Mpro, like **Dehydrocyclopeptine**, typically bind to the active site of the enzyme, preventing it from processing its natural substrates. This inhibition can occur through covalent or non-covalent interactions with key amino acid residues in the active site, such as the catalytic dyad of cysteine and histidine. The blockade of Mpro activity effectively halts the viral life cycle.

Toxicology

Currently, there is limited publicly available data on the toxicological profile of **Dehydrocyclopeptine**. Standard acute and sub-chronic toxicity studies, including the determination of LD₅₀ values, have not been reported in the literature. Benzodiazepine compounds as a class can exhibit a range of toxic effects, primarily central nervous system depression, especially in overdose or in combination with other depressants. However, the specific toxicity of this fungal metabolite remains to be elucidated.

Experimental Protocols

Isolation of Dehydrocyclopeptine from *Penicillium aurantiogriseum*

The following protocol is based on the methodology for isolating bioactive alkaloids from marine-derived fungi.

1. Fungal Culture and Fermentation:

- Prepare a suitable culture medium (e.g., Potato Dextrose Broth).
- Inoculate the medium with a pure culture of *Penicillium aurantiogriseum*.
- Incubate the culture under appropriate conditions (e.g., temperature, shaking) to allow for fungal growth and secondary metabolite production.

2. Extraction:

- After the incubation period, separate the fungal mycelium from the culture broth by filtration.
- Extract the culture broth with an appropriate organic solvent, such as ethyl acetate or chloroform, multiple times to ensure complete extraction of the secondary metabolites.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

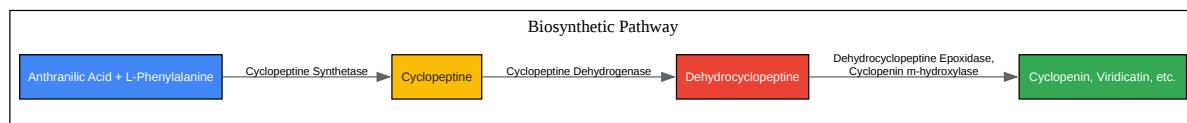
- Subject the crude extract to column chromatography using a suitable stationary phase (e.g., silica gel).
- Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components of the crude extract.
- Monitor the fractions using thin-layer chromatography (TLC) to identify those containing **Dehydrocyclopeptine**.
- Combine the fractions containing the target compound and evaporate the solvent.
- Further purify the enriched fraction using preparative high-performance liquid chromatography (HPLC) to obtain pure **Dehydrocyclopeptine**.

4. Structure Elucidation:

- Confirm the identity and purity of the isolated **Dehydrocyclopeptine** using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Biosynthesis of Dehydrocyclopeptide

Dehydrocyclopeptide is a key intermediate in the biosynthesis of benzodiazepine alkaloids in *Penicillium cyclopium*. The pathway involves a series of enzymatic reactions starting from amino acid precursors.

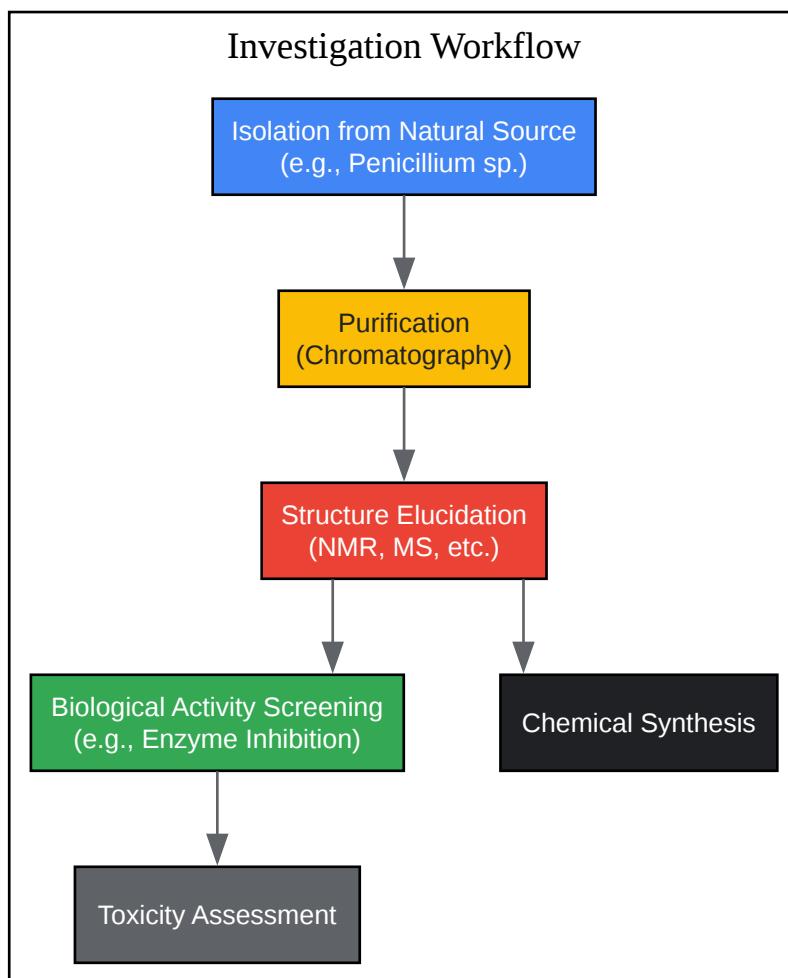


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Caption: Biosynthesis of **Dehydrocyclopeptide** in *Penicillium*.

Logical Relationships and Workflows

The following diagram illustrates a typical workflow for the investigation of a natural product like **Dehydrocyclopeptide**.



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Caption: General workflow for natural product research.

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